An In-depth Technical Guide to 3-Methoxy-4-nitropyridine 1-oxide
An In-depth Technical Guide to 3-Methoxy-4-nitropyridine 1-oxide
CAS Number: 19355-04-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methoxy-4-nitropyridine 1-oxide is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique electronic properties, stemming from the presence of a methoxy group, a nitro group, and an N-oxide functionality on a pyridine ring, make it a versatile building block for the synthesis of a wide array of more complex molecules. The N-oxide and nitro groups are strong electron-withdrawing groups, which activate the pyridine ring for nucleophilic substitution reactions, while the methoxy group can modulate the reactivity and solubility of the molecule. This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 3-Methoxy-4-nitropyridine 1-oxide, with a particular focus on its utility in drug discovery and development.
Physicochemical Properties
A summary of the key physicochemical properties of 3-Methoxy-4-nitropyridine 1-oxide is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental setups.
| Property | Value | Source |
| CAS Number | 19355-04-5 | [1][2] |
| Molecular Formula | C₆H₆N₂O₄ | [1] |
| Molecular Weight | 170.12 g/mol | [1] |
| Melting Point | 134 °C | Chemical Supplier Data |
| Appearance | Yellow crystalline solid | General knowledge |
| Storage Conditions | Inert atmosphere, 2-8°C | [1] |
Synthesis of 3-Methoxy-4-nitropyridine 1-oxide
The synthesis of 3-Methoxy-4-nitropyridine 1-oxide is typically achieved through a two-step process starting from 3-methoxypyridine. The first step involves the N-oxidation of the pyridine ring, followed by the nitration of the resulting N-oxide. This approach is analogous to the synthesis of similar substituted nitropyridine N-oxides.[3]
Step 1: N-Oxidation of 3-Methoxypyridine
The oxidation of the nitrogen atom in the pyridine ring is a crucial first step. This is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in the presence of an acid like acetic acid. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine.
Step 2: Nitration of 3-Methoxypyridine 1-oxide
The second step involves the introduction of a nitro group at the 4-position of the pyridine ring. This is an electrophilic aromatic substitution reaction, which is facilitated by the activating effect of the N-oxide group. A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent for this transformation.
Experimental Protocol: A Plausible Synthetic Approach
The following is a detailed, step-by-step methodology for the synthesis of 3-Methoxy-4-nitropyridine 1-oxide, based on established procedures for analogous compounds.[3]
Materials:
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3-Methoxypyridine
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meta-Chloroperoxybenzoic acid (m-CPBA) or 30% Hydrogen Peroxide
-
Dichloromethane (DCM) or Glacial Acetic Acid
-
Concentrated Nitric Acid
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Concentrated Sulfuric Acid
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Sodium Bicarbonate solution
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Sodium Sulfate (anhydrous)
-
Standard laboratory glassware and equipment
Workflow Diagram:
Caption: A generalized workflow for the two-step synthesis of 3-Methoxy-4-nitropyridine 1-oxide.
Procedure:
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N-Oxidation:
-
Dissolve 3-methoxypyridine in a suitable solvent like dichloromethane or glacial acetic acid in a round-bottom flask.
-
Slowly add the oxidizing agent (e.g., m-CPBA or hydrogen peroxide) to the solution while maintaining a controlled temperature, typically with an ice bath.
-
Stir the reaction mixture at room temperature or slightly elevated temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by extraction with an organic solvent. The organic layer is then dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 3-methoxypyridine 1-oxide.
-
-
Nitration:
-
Carefully add the crude 3-methoxypyridine 1-oxide to a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) for a specified period, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture and pour it onto crushed ice to quench the reaction.
-
Neutralize the acidic solution carefully with a base (e.g., sodium carbonate) until the product precipitates.
-
Collect the solid product by filtration, wash it with cold water, and dry it.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or water) to obtain pure 3-Methoxy-4-nitropyridine 1-oxide.
-
Chemical Reactivity and Synthetic Applications
The reactivity of 3-Methoxy-4-nitropyridine 1-oxide is dominated by the electron-deficient nature of the pyridine ring, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The nitro group at the 4-position is a good leaving group and is readily displaced by a variety of nucleophiles.
Nucleophilic Aromatic Substitution (SNAr):
The primary reaction of 3-Methoxy-4-nitropyridine 1-oxide is the displacement of the 4-nitro group by nucleophiles such as amines, alkoxides, and thiolates. This reaction proceeds via a Meisenheimer-like intermediate and is a powerful tool for introducing diverse functionalities at the 4-position of the pyridine ring.
Reduction of the Nitro Group:
Another key transformation is the reduction of the nitro group to an amino group. This is typically achieved using reducing agents like iron powder in acetic or hydrochloric acid, or through catalytic hydrogenation.[4] The resulting 4-amino-3-methoxypyridine 1-oxide is a valuable intermediate for the synthesis of various biologically active compounds.
Deoxygenation of the N-oxide:
The N-oxide functionality can be removed (deoxygenated) to yield the corresponding pyridine derivative. This can be accomplished using various reducing agents, such as phosphorus trichloride (PCl₃) or sulfur dioxide.[5]
Reaction Pathways Diagram:
Caption: Major reaction pathways of 3-Methoxy-4-nitropyridine 1-oxide.
Applications in Drug Development
Heterocyclic N-oxides are a class of compounds with diverse biological activities, and they have been incorporated into several approved drugs.[6] The N-oxide motif can improve the physicochemical properties of a molecule, such as solubility and metabolic stability, and can also be involved in its mechanism of action.
3-Methoxy-4-nitropyridine 1-oxide serves as a versatile scaffold for the synthesis of novel drug candidates. The ability to introduce a wide range of substituents at the 4-position via SNAr reactions allows for the rapid generation of compound libraries for screening against various biological targets.
Furthermore, the reduction of the nitro group to an amine provides access to 4-amino-3-methoxypyridine derivatives, which are key intermediates in the synthesis of compounds with potential therapeutic applications, including antibacterial and anticancer agents. For instance, related nitropyridine N-oxides have shown activity as quorum sensing inhibitors in bacteria like Pseudomonas aeruginosa, which is a mechanism to combat bacterial virulence and biofilm formation.[7]
Spectroscopic Data
Characterization of 3-Methoxy-4-nitropyridine 1-oxide is typically performed using standard spectroscopic techniques. While the detailed spectra are not reproduced here, ¹H NMR, ¹³C NMR, IR, and mass spectrometry data are available from various chemical suppliers and databases.[8] Researchers are advised to consult these sources for detailed spectral information for compound verification.
Conclusion
3-Methoxy-4-nitropyridine 1-oxide is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the facile reduction of its nitro group, provides a robust platform for the synthesis of a diverse range of functionalized pyridine derivatives. The insights provided in this technical guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors and drug discovery programs.
References
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The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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ResearchGate. (n.d.). Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. Retrieved from [Link]
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The Royal Society of Chemistry. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Retrieved from [Link]
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Organic Letters. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]
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PubMed Central. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]
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MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
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Baran Lab, Scripps Research. (2012). Pyridine N-Oxides. Retrieved from [Link]
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Sciencemadness.org. (n.d.). reactivity of 4-nitropyridine-n-oxide. Retrieved from [Link]
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ResearchGate. (n.d.). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper. Retrieved from [Link]
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MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
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